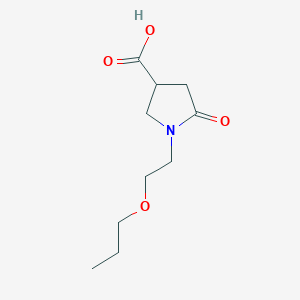![molecular formula C20H29N5O2 B4255501 2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4255501.png)
2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol
Vue d'ensemble
Description
2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol, also known as PDE5 inhibitor, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. This compound is a potent inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in regulating cyclic guanosine monophosphate (cGMP) levels in the body.
Mécanisme D'action
The mechanism of action of 2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol involves the inhibition of 2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol. 2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol is an enzyme that breaks down cGMP, a molecule that plays a crucial role in regulating various physiological processes, including smooth muscle relaxation, vasodilation, and platelet aggregation. By inhibiting 2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol, this compound increases the levels of cGMP in the body, leading to increased smooth muscle relaxation, vasodilation, and platelet inhibition.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol are primarily related to its inhibition of 2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol. This compound has been shown to increase the levels of cGMP in various tissues, leading to increased smooth muscle relaxation, vasodilation, and platelet inhibition. These effects have been studied in various tissues, including the corpus cavernosum, pulmonary arteries, and cardiovascular tissues.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol in lab experiments include its potent inhibition of 2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol, its well-defined mechanism of action, and its extensive study in various tissues. However, the limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and its potential interference with other biochemical pathways.
Orientations Futures
The future directions for the study of 2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol include its potential applications in the treatment of various diseases, including erectile dysfunction, pulmonary arterial hypertension, and cardiovascular diseases. Additionally, the study of this compound may lead to the development of new 2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol inhibitors with improved potency, selectivity, and safety profiles. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of scientific research.
Applications De Recherche Scientifique
2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential applications in various fields of scientific research. This compound is a potent inhibitor of 2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol, an enzyme that plays a crucial role in regulating cGMP levels in the body. As a result, this compound has been studied for its potential applications in the treatment of various diseases, including erectile dysfunction, pulmonary arterial hypertension, and cardiovascular diseases.
Propriétés
IUPAC Name |
2-[4-[(2-aminopyrimidin-5-yl)methyl]-1-[(4-ethoxyphenyl)methyl]piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O2/c1-2-27-19-5-3-16(4-6-19)14-25-9-8-24(15-18(25)7-10-26)13-17-11-22-20(21)23-12-17/h3-6,11-12,18,26H,2,7-10,13-15H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQRUJGFJGJXTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2CCO)CC3=CN=C(N=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-fluoro-N-[3-({2-[(methylamino)sulfonyl]ethyl}amino)-3-oxopropyl]benzamide](/img/structure/B4255444.png)
![N-(1-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B4255452.png)
![2-{1-(2-furylmethyl)-4-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]piperazin-2-yl}ethanol](/img/structure/B4255458.png)
![3-[4-(4-methoxyphenoxy)-1-piperidinyl]-5-(3-methoxyphenyl)-1,2,4-triazine](/img/structure/B4255465.png)
![{2,4,6-trimethyl-3-[({2-[(3-methylpyridin-2-yl)amino]ethyl}amino)methyl]phenyl}methanol](/img/structure/B4255471.png)
![4-(4-chlorophenyl)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidin-4-ol](/img/structure/B4255480.png)
![7-[2-(1H-pyrazol-1-yl)benzoyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B4255483.png)
![2-({1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4255486.png)
![methyl 1-{3-[(3-chlorobenzyl)amino]-3-oxopropyl}piperidine-4-carboxylate](/img/structure/B4255500.png)
![1-{3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}-3-propoxypiperidine](/img/structure/B4255503.png)
![N-{1-[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4255520.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-4-[(diethylamino)methyl]-5-ethyl-2-furamide](/img/structure/B4255523.png)
![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-6-methoxypyrimidin-4-amine](/img/structure/B4255528.png)